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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B7765046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-Nitrochalcone, with a focus on Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy. This document details experimental protocols and presents

spectroscopic data to aid in the identification and analysis of this compound, which is of

significant interest in medicinal chemistry and drug development.

Introduction to 2-Nitrochalcone
Chalcones are a class of organic compounds characterized by an open-chain flavonoid

structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl

system. 2-Nitrochalcone, specifically (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one, is a

derivative that has garnered attention for its potential biological activities. Accurate

spectroscopic characterization is paramount for confirming the structure and purity of

synthesized 2-Nitrochalcone, which is a critical step in any research or development

endeavor.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Nitrochalcone. Due to the

limited availability of a complete experimental dataset for the unsubstituted 2-Nitrochalcone,

data from closely related derivatives are included for a more comprehensive understanding. It

is important to note the specific compound for which the data is reported.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the ¹H and ¹³C NMR data for 2-Nitrochalcone and its

derivatives.

Table 1: ¹H NMR Spectroscopic Data of 2-Nitrochalcone and Derivatives

Compound Solvent

Chemical Shift (δ) in ppm
(Multiplicity, Coupling
Constant J in Hz,
Assignment)

(E)-1-(2-nitrophenyl)-3-

phenylprop-2-en-1-one
CDCl₃

7.00 (d, J = 16.0 Hz, H-α or H-

β)

(E)-3-(2-Fluorophenyl)-1-(2-

nitrophenyl)prop-2-en-1-one[1]
CDCl₃

8.11 (d, J = 8.2 Hz, 1H), 7.70

(td, J = 7.5, 1.4 Hz, 1H), 7.59

(m, 1H), 7.49 (td, J = 7.6, 1.7

Hz, 1H), 7.44 (dd, J = 7.5, 1.4

Hz, 1H), 7.41 (d, J = 16.5 Hz,

1H, H-β), 7.31 (m, 1H), 7.10

(td, J = 7.6, 1.1 Hz, 1H), 7.01

(d, J = 16.4 Hz, 1H, H-α), 7.01

(m, 1H)

(E)-1,3-bis(2-nitrophenyl)prop-

2-en-1-one[2]
DMSO-d₆

8.25 (d, J = 8.1 Hz, 1H), 8.08

(d, J = 8.1 Hz, 1H), 8.01 (d, J =

7.7 Hz, 1H), 7.95 (t, J = 7.3 Hz,

1H), 7.85–7.80 (m, 2H), 7.75

(d, J = 7.4 Hz, 1H), 7.70 (t, J =

7.9 Hz, 1H), 7.66 (d, J = 16.1

Hz, 1H, H-β), 7.24 (d, J = 16.1

Hz, 1H, H-α)

Table 2: ¹³C NMR Spectroscopic Data of 2-Nitrochalcone Derivatives
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Compound Solvent Chemical Shift (δ) in ppm

(E)-3-(2-Fluorophenyl)-1-(2-

nitrophenyl)prop-2-en-1-one[1]
CDCl₃

192.6, 162.2, 146.7, 138.2,

136.1, 134.0, 132.5, 130.6,

129.0, 128.7, 128.2, 124.5,

122.1, 116.2, 116.1

(E)-1,3-bis(2-nitrophenyl)prop-

2-en-1-one[2]
DMSO-d₆

192.6, 148.8, 146.9, 141.6,

135.3, 135.1, 134.4, 132.2,

131.8, 130.0, 129.8, 129.7,

129.6, 125.3, 125.1

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key vibrational frequencies for 2-Nitrochalcone are summarized in the table below.

Table 3: IR Spectroscopic Data of 2-Nitrochalcone and Derivatives
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Compound Sample Prep.
Wavenumber
(cm⁻¹)

Assignment

(E)-1-(2-

nitrophenyl)-3-

phenylprop-2-en-1-

one

ATR

3050, 1636, 1609,

1497, 1444, 1374,

1287, 1183, 1048, 965

C-H stretch

(aromatic), C=O

stretch, C=C stretch

(aromatic), C=C

stretch (alkene), NO₂

symmetric stretch,

NO₂ asymmetric

stretch, C-N stretch,

C-O stretch, =C-H

bend (trans)

(E)-3-(2-

Fluorophenyl)-1-(2-

nitrophenyl)prop-2-en-

1-one[1]

Not Specified 1651, 1604, 1527, 977
C=O, N-O, C=C, C=C

(trans)

(E)-1,3-bis(2-

nitrophenyl)prop-2-en-

1-one[2]

Not Specified 1658, 1516, 1333, 977
C=O, C=C, N-O, C=C

(trans)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-Nitrochalcone are provided below.

These protocols are based on standard practices for chalcone characterization.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the 2-Nitrochalcone sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
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¹H NMR Spectroscopy:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Pulse Sequence: A standard 90° pulse sequence should be used.

Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Spectroscopy:

Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., DEPTQ) should be

used to obtain information about the types of carbon atoms (CH, CH₂, CH₃, and quaternary

carbons).

Spectral Width: Set the spectral width to cover a range of 0-200 ppm.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to

achieve a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid 2-Nitrochalcone sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: Scan the sample from 4000 to 400 cm⁻¹.

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Background: Record a background spectrum of the empty ATR crystal before running the

sample.

Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental

workflow for the spectroscopic characterization of 2-Nitrochalcone and the logical

relationships in interpreting the spectral data.
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Synthesis and Purification

Spectroscopic Analysis

Data Analysis and Characterization
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Data Processing and Interpretation

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure of 2-Nitrochalcone

Spectroscopic Data

α,β-Unsaturated Ketone ¹H NMR:
- Vinylic protons (H-α, H-β)

- Aromatic protons

Correlates to

¹³C NMR:
- Carbonyl carbon
- Vinylic carbons

- Aromatic carbons

Correlates to

IR:
- C=O stretch

- NO₂ stretches
- C=C stretches

Correlates to2-Nitro Group
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Aromatic Rings
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Nitrochalcone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nitrochalcone-using-nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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